molecular formula C6H2ClN3O2S2 B14149414 2-Chloro-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole CAS No. 4015-13-8

2-Chloro-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole

Katalognummer: B14149414
CAS-Nummer: 4015-13-8
Molekulargewicht: 247.7 g/mol
InChI-Schlüssel: WMYKBZVLBMQOMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a chloro group and a nitrothiophene moiety

Eigenschaften

CAS-Nummer

4015-13-8

Molekularformel

C6H2ClN3O2S2

Molekulargewicht

247.7 g/mol

IUPAC-Name

2-chloro-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole

InChI

InChI=1S/C6H2ClN3O2S2/c7-6-9-8-5(14-6)3-1-2-4(13-3)10(11)12/h1-2H

InChI-Schlüssel

WMYKBZVLBMQOMG-UHFFFAOYSA-N

Kanonische SMILES

C1=C(SC(=C1)[N+](=O)[O-])C2=NN=C(S2)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole typically involves the reaction of 2-amino-5-chlorothiadiazole with 5-nitrothiophene-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the thiadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

Major Products Formed

    Electrophilic Substitution: Halogenated derivatives of the compound.

    Nucleophilic Substitution: Substituted thiadiazole derivatives with various nucleophiles.

    Reduction: Amino derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Chloro-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole is unique due to the presence of both the chloro and nitro groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical reactions and applications in medicinal chemistry and materials science.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.